molecular formula C18H16N2O2S2 B11058491 N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11058491
M. Wt: 356.5 g/mol
InChI Key: ZQAOCXKEKFLRBT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylphenyl group and a benzothiazolyl sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves a multi-step process:

    Formation of the Benzothiazole Moiety: The initial step involves the synthesis of 6-methyl-1,3-benzothiazole. This can be achieved by the cyclization of 2-aminothiophenol with acetic acid under reflux conditions.

    Thioether Formation: The next step is the formation of the thioether linkage. This is done by reacting 6-methyl-1,3-benzothiazole with a suitable halogenated acetamide, such as 2-chloroacetamide, in the presence of a base like potassium carbonate.

    Acetylation: The final step involves the acetylation of the phenyl ring. This can be accomplished by reacting the intermediate compound with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both benzothiazole and acetamide moieties suggests possible applications in drug design and development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide exerts its effects depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of potential anticancer activity, it might interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-[(1,3-benzothiazol-2-yl)sulfanyl]acetamide: Similar structure but without the methyl group on the benzothiazole ring.

    N-(4-acetylphenyl)-2-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the 6-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability.

Properties

Molecular Formula

C18H16N2O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16N2O2S2/c1-11-3-8-15-16(9-11)24-18(20-15)23-10-17(22)19-14-6-4-13(5-7-14)12(2)21/h3-9H,10H2,1-2H3,(H,19,22)

InChI Key

ZQAOCXKEKFLRBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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